molecular formula C8H12O2 B6251216 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid CAS No. 1375484-92-6

2-{bicyclo[2.1.1]hexan-2-yl}acetic acid

Cat. No.: B6251216
CAS No.: 1375484-92-6
M. Wt: 140.18 g/mol
InChI Key: RGRYVJAJZJIGGV-UHFFFAOYSA-N
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Description

Significance of Bicyclo[2.1.1]hexane Scaffolds in Organic Synthesis and Medicinal Chemistry

Bicyclo[2.1.1]hexane scaffolds are gaining significant attention as building blocks in the design of new drugs. rsc.org Their rigid, three-dimensional structure provides a unique framework that is increasingly utilized in medicinal chemistry. organic-chemistry.orgchemrxiv.org A key application of these scaffolds is as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Specifically, bicyclo[2.1.1]hexanes are often used as bioisosteres for ortho- and meta-substituted benzene (B151609) rings. rsc.orgorganic-chemistry.org This substitution can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. The non-planar nature of the bicyclo[2.1.1]hexane core allows for the exploration of chemical space that is inaccessible to flat aromatic systems, potentially leading to the development of novel therapeutics with improved efficacy and patentability. chemistryviews.orgnih.gov

The rigid conformation of bicyclo[2.1.1]hexane derivatives helps to lock the spatial arrangement of functional groups, which can lead to a more effective interaction between a drug molecule and its biological target. rsc.org This pre-organization can result in higher binding affinity and selectivity. Furthermore, the introduction of these sp3-rich scaffolds is a key strategy in the pharmaceutical industry's goal to develop more three-dimensional and saturated structures in drug discovery programs. rsc.org

Evolution of Research on Strained Bicyclic Systems Relevant to 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid

The study of strained bicyclic systems has a rich history, with early research focusing on understanding the fundamental principles of reactivity and stability in these unique structures. cymitquimica.com Bicyclo[1.1.0]butanes, for example, are one of the most studied classes of strained organic compounds due to their high ring strain (66 kcal/mol) and diverse reactivity. nih.gov This high degree of strain makes them valuable precursors for the synthesis of more complex molecular architectures. nih.gov

Building on this foundational knowledge, research has expanded to other bridged bicyclic systems, including bicyclo[1.1.1]pentanes (BCPs) and, more recently, bicyclo[2.1.1]hexanes (BCHs). rsc.org BCPs are widely recognized as bioisosteres for para-substituted phenyl rings. The development of synthetic methods to access these strained systems has been a major focus. For instance, visible light-driven intramolecular crossed [2+2] photocycloadditions have been developed to synthesize bicyclo[2.1.1]hexanes from styrene (B11656) derivatives in high yields. organic-chemistry.org More recent advancements include catalyst-controlled chemodivergent syntheses that can produce either bicyclo[2.1.1]hexanes or cyclobutenes from the same starting materials, highlighting the versatility of these strained precursors. nih.gov The ongoing development of synthetic methodologies continues to expand the accessibility and utility of these important scaffolds in chemical research. chemistryworld.com

Structural Attributes of the Bicyclo[2.1.1]hexane Core and its Relevance to Research Directions

The bicyclo[2.1.1]hexane core is a saturated bicyclic hydrocarbon with the molecular formula C₆H₁₀. cymitquimica.comnih.gov Its structure consists of a six-membered ring bridged by a single carbon atom, creating a highly strained and rigid framework. cymitquimica.com This rigidity imparts a distinct three-dimensionality to the molecule, a desirable feature in modern drug design.

The unique geometry of the bicyclo[2.1.1]hexane scaffold allows for precise control over the orientation of substituents. The exit vectors, which describe the angles at which substituents are attached to the core, are a key feature. Compared to the smaller bicyclo[1.1.1]pentane (BCP) scaffold, bicyclo[2.1.1]hexane offers greater three-dimensionality and broader exit vector angles. This allows for the creation of molecules that can interact with biological targets in ways that are not possible with planar aromatic systems. rsc.org

The strain within the bicyclo[2.1.1]hexane ring system also influences its reactivity, making it a valuable building block for the synthesis of more complex molecules. cymitquimica.com Researchers are actively exploring new synthetic routes to access diverse substitution patterns on the bicyclo[2.1.1]hexane core, including functionalization of the bridge positions. rsc.org This would further expand the accessible chemical space and enable the design of novel bioisosteres for trisubstituted and polysubstituted benzene rings. rsc.org

Overview of Research Trajectories for this compound

While specific research on this compound is not extensively detailed in the provided search results, the broader context of bicyclo[2.1.1]hexane research provides clear indications of its potential applications and research directions. The primary focus of research on related compounds is their use as building blocks in medicinal chemistry. rsc.orgchemrxiv.org

Given this context, research trajectories for this compound would likely involve its synthesis and subsequent incorporation into larger, more complex molecules with potential biological activity. The carboxylic acid functional group provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, allowing for its integration into peptidomimetics or other drug-like scaffolds.

Future research will likely focus on developing efficient and scalable synthetic routes to this compound and its derivatives. nih.gov Furthermore, the exploration of its properties as a bioisostere for ortho-substituted phenylacetic acids in various biological contexts will be a key area of investigation. The unique conformational constraints imposed by the bicyclo[2.1.1]hexane core could lead to the discovery of novel compounds with improved pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1375484-92-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-bicyclo[2.1.1]hexanyl)acetic acid

InChI

InChI=1S/C8H12O2/c9-8(10)4-7-3-5-1-6(7)2-5/h5-7H,1-4H2,(H,9,10)

InChI Key

RGRYVJAJZJIGGV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)CC(=O)O

Purity

95

Origin of Product

United States

Stereochemical and Conformational Analysis of 2 Bicyclo 2.1.1 Hexan 2 Yl Acetic Acid

Stereoisomerism and Chiral Centers within the Bicyclo[2.1.1]hexane Structure

The bicyclo[2.1.1]hexane framework is an inherently three-dimensional and chiral scaffold. chemrxiv.org In the specific case of 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid, the substitution of an acetic acid group at the C2 position introduces a stereocenter. The carbon atom to which the acetic acid group is attached (C2) is a chiral center, as it is bonded to four different groups. Consequently, the compound can exist as a pair of enantiomers.

Conformational Preferences and Rigidity of the Bicyclo[2.1.1]hexane Core

The bicyclo[2.1.1]hexane system is characterized by a high degree of conformational rigidity. nih.govdigitellinc.com This rigidity stems from its strained, bridged-ring structure, which severely restricts the conformational freedom typically observed in acyclic or larger monocyclic systems. The bicyclic framework effectively locks the substituents into well-defined spatial orientations. digitellinc.com This conformational restriction is a key attribute that makes bicyclo[2.1.1]hexane derivatives attractive as bioisosteres for replacing flexible scaffolds like cyclopentane (B165970) or planar systems like ortho-substituted benzene (B151609) rings in drug design. nih.govdigitellinc.com

The high steric energy of the bicyclo[2.1.1]hexane core, estimated at 44.8 kcal/mol, further underscores its constrained nature. chemrxiv.org This inherent strain and lack of flexibility mean that the molecule presents defined exit vectors for its substituents, a desirable property for improving binding affinity and selectivity in medicinal chemistry. digitellinc.comchemrxiv.org

Impact of Substituents on Stereochemical Outcomes in Synthesis

The synthesis of substituted bicyclo[2.1.1]hexanes is often achieved through intramolecular [2+2] photocycloaddition reactions of 1,5-dienes. nih.govchemrxiv.orgrsc.org The nature and position of substituents on the precursor diene can have a profound impact on the stereochemical outcome of the cyclization.

The steric and electronic properties of substituents influence reaction efficiency and diastereoselectivity. For example, in the synthesis of various substituted bicyclo[2.1.1]hexanes, it has been observed that while many electron-donating and electron-withdrawing groups on an aromatic ring are well-tolerated, significant steric hindrance can impede or prevent the desired cycloaddition. rsc.orgrsc.org In some photocatalytic cycloadditions, high diastereoselectivity is achieved, leading preferentially to the endo diastereomer, where the substituent points towards the larger five-membered ring of the bicyclic system. rsc.org The synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes is particularly challenging as it can potentially yield four different stereoisomers, making stereocontrol a critical aspect of the synthetic strategy. nih.gov

Table 1: Influence of Substituents on the Synthesis of Bicyclo[2.1.1]hexane Derivatives
Substituent TypePositionEffect on SynthesisObserved OutcomeReference
Alkyl, Fluoro, Chloro, Bromo, TrifluoromethylAromatic ring on diene precursorGenerally well-tolerated in photochemical cycloaddition.Corresponding bicyclo[2.1.1]hexanes formed in good yields (67-73%). nih.gov
MethoxyAromatic ring on diene precursorLeads to lower conversion rates in photocatalytic cycloadditions.Reduced yield of the bicyclic product. rsc.org
ortho-TolylAromatic ring on diene precursorIncreased steric hindrance prevents the desired cycloaddition.Reaction failure. rsc.org
Heteroaromatic rings (e.g., Pyridine)Aromatic ring on diene precursorSuccessfully used in place of phenyl substituents to facilitate photochemical activation.Desired bicyclo[2.1.1]hexanes formed in high yields (e.g., 89%). rsc.org
EsterDiene precursor for cycloadditionDirects stereochemistry, favoring one diastereomer.Formation of the endo diastereomer with high selectivity (95% yield). rsc.org

Methods for Stereochemical Assignment and Purity Determination in Bicyclo[2.1.1]hexane Derivatives

A combination of analytical techniques is employed to unambiguously determine the stereochemistry and assess the purity of bicyclo[2.1.1]hexane derivatives like this compound.

X-ray Crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, and has been used to confirm the structures of numerous bicyclo[2.1.1]hexane derivatives. nih.govnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation in solution.

1H NMR: The chemical shifts and coupling constants of protons in the rigid bicyclo[2.1.1]hexane core are highly dependent on their stereochemical environment. scite.ai For example, long-range couplings (e.g., 4J) are often observed in these strained, rigid systems and can be crucial for structural assignment. acs.org

2D NMR Techniques: Experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons, which is essential for assigning relative stereochemistry, such as syn and anti isomers. rsc.orgnih.gov

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a primary method for separating enantiomers and diastereomers. sigmaaldrich.comhplc.eu This technique is essential for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a synthetic product and for obtaining stereochemically pure compounds. nih.gov The separation relies on the differential interaction of the stereoisomers with the chiral environment of the column. aocs.org

Table 2: Methods for Stereochemical Analysis of Bicyclo[2.1.1]hexane Derivatives
MethodApplicationKey Findings / Information ProvidedReference
X-ray CrystallographyAbsolute structure determination of solid-state compounds.Provides definitive confirmation of connectivity and absolute stereochemistry. Used to compare geometric parameters to bioisosteric counterparts like ortho-substituted benzenes. nih.govacs.orgresearchgate.net
NMR Spectroscopy (1H, 13C, 2D-NOESY)Structure and stereochemistry determination in solution.Characteristic chemical shifts for bridgehead protons. Coupling constants and long-range couplings (4J) help define geometry. NOESY confirms through-space proximity of atoms to assign relative stereochemistry (syn/anti). acs.orgscite.airsc.org
Chiral HPLCSeparation of stereoisomers and determination of optical purity.Quantifies enantiomeric or diastereomeric purity. Essential for separating mixtures of diastereomers when crystallization fails. chemrxiv.orgnih.govsigmaaldrich.com

Advanced Functionalization and Derivatization Strategies for the Bicyclo 2.1.1 Hexane Core

Introduction of Functional Groups onto the Bicyclo[2.1.1]hexane Skeleton

The introduction of functional groups onto the bicyclo[2.1.1]hexane skeleton is crucial for creating diverse molecular architectures. Various synthetic methods have been developed to achieve this, primarily through cycloaddition reactions and subsequent transformations.

A prevalent method for constructing the BCH skeleton is the intramolecular [2+2] photocycloaddition of 1,5-dienes. nih.gov This approach, often driven by visible light and facilitated by a triplet energy transfer mechanism, allows for the synthesis of substituted bicyclo[2.1.1]hexanes. acs.org For instance, the photocycloaddition of styrene (B11656) derivatives has been shown to produce BCHs in good to high yields. acs.org

Lewis acid catalysis has also been employed in the formal (3+2) cycloaddition of silyl (B83357) enol ethers and bicyclo[1.1.0]butanes (BCBs) to access a variety of BCHs. researchgate.netnih.gov This method is notable for its broad functional group tolerance. researchgate.net

Furthermore, skeletal editing strategies provide a novel route to functionalized bicyclo[2.1.1]hexanes. One such approach involves the conversion of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) to bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. nih.govvapourtec.com This "scaffold hopping" allows for the exploration of adjacent chemical spaces without requiring de novo synthesis. nih.gov

The following table summarizes key methods for introducing functional groups onto the bicyclo[2.1.1]hexane skeleton:

Method Description Key Features Reference(s)
Intramolecular [2+2] PhotocycloadditionCyclization of 1,5-dienes using visible light and a photocatalyst.High yields, applicable to styrene derivatives. nih.govacs.org
Lewis Acid-Catalyzed (3+2) CycloadditionReaction between silyl enol ethers and bicyclo[1.1.0]butanes.Broad functional group tolerance. researchgate.netnih.gov
Skeletal EditingConversion of aza-BCHs to BCPs via nitrogen deletion.Enables "scaffold hopping" to related structures. nih.govvapourtec.com

Chemical Transformations of the Acetic Acid Moiety in 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid

The acetic acid moiety in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Starting from a related ketone precursor, 1-phenylbicyclo[2.1.1]hexan-2-one, a homologated aldehyde can be produced. rsc.org This aldehyde can then be quantitatively converted to the corresponding carboxylic acid, 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid, using Pinnick's conditions. rsc.orgresearchgate.net This carboxylic acid provides a gateway for numerous derivatizations.

Standard organic transformations can be applied to the carboxylic acid to generate various functional groups. These include the formation of amides, esters, and products of decarboxylative couplings. rsc.org For example, the carboxylic acid can be converted to its corresponding ester, which can then be hydrogenated to yield the acetate. rsc.org

The following table details some of the key chemical transformations of the acetic acid moiety:

Starting Material Reagents/Conditions Product Reference(s)
1-phenylbicyclo[2.1.1]hexane-2-carbaldehydeNaClO₂, NaH₂PO₄, H₂O₂ in CH₃CN/H₂O1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid rsc.orgresearchgate.net
1-phenylbicyclo[2.1.1]hexane-2-carboxylic acidStandard esterification conditionsCorresponding ester rsc.org
Ester derivativeH₂, Pd/CCorresponding acetate rsc.org

Regioselective and Stereoselective Functionalization Techniques

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules containing the bicyclo[2.1.1]hexane core.

Recent advancements have led to the development of enantioselective catalytic strategies for the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org One such method utilizes a Lewis acid-catalyzed [2+2] photocycloaddition, which allows for the production of enantioenriched scaffolds. chemrxiv.org The control over the absolute configuration is critical, as different enantiomers can exhibit significantly different biological activities. chemrxiv.org

Catalyst-controlled regiodivergent synthesis of bicyclo[2.1.1]hexanes has also been achieved through photochemical strain-release cycloadditions. bohrium.com This approach provides access to various substitution patterns that can act as bioisosteres for ortho-, meta-, and polysubstituted benzenes. bohrium.com

Furthermore, a two-step sequence involving a silver- or gold-catalyzed cyclopropenation followed by an intermolecular [2+2] photocycloaddition has been developed for the stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes, which are structurally related to bicyclo[2.1.1]hexanes. acs.org This method proceeds with good regio- and diastereocontrol. acs.org

The table below highlights some regioselective and stereoselective functionalization techniques:

Technique Description Outcome Reference(s)
Enantioselective [2+2] PhotocycloadditionLewis acid-catalyzed intramolecular cycloaddition.Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org
Catalyst-Controlled Photochemical CycloadditionStrain-release cycloadditions to control regioselectivity.Access to diverse substitution patterns (ortho-, meta-, poly-). bohrium.com
Two-Step Cyclopropenation/[2+2] PhotocycloadditionSequential silver/gold-catalyzed and photochemical reactions.Stereoselective synthesis of highly functionalized bicyclo[2.1.0]pentanes. acs.org

Late-Stage Functionalization of Bicyclo[2.1.1]hexane Compounds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the rapid diversification of complex molecules at a late point in the synthetic sequence. This approach is particularly valuable for exploring structure-activity relationships (SAR).

A "late-stage functionalization" approach has been successfully applied to the aromatic ring of 1-phenylbicyclo[2.1.1]hexane derivatives. rsc.org For example, nitration of the phenyl group has been shown to favor the ortho-substituted product, and Suzuki cross-coupling reactions are also tolerated. rsc.org

Furthermore, the carbonyl group of the bicyclo[2.1.1]hexane skeleton can serve as a point of divergence for various transformations. rsc.org Wittig and Horner-Wadsworth-Emmons reactions have been used to introduce exocyclic double bonds, which can be further modified. rsc.org Ring expansion reactions, such as the Baeyer-Villiger rearrangement and the Schmidt reaction, have been employed to form lactones and lactams, respectively, with high regioselectivity. rsc.org

The development of programmable strategies for the late-stage functionalization of related bicyclo[1.1.1]pentane (BCP) bis-boronates highlights the potential for similar approaches with BCH systems. nih.gov These methods allow for the sequential derivatization of the scaffold, providing access to multi-substituted compounds for SAR studies. nih.gov

The following table provides examples of late-stage functionalization reactions on bicyclo[2.1.1]hexane compounds:

Functionalization Type Reaction Substrate Product Reference(s)
Aromatic Ring FunctionalizationNitration1-phenylbicyclo[2.1.1]hexan-2-oneortho-nitro-1-phenylbicyclo[2.1.1]hexan-2-one rsc.org
Aromatic Ring FunctionalizationSuzuki Cross-Coupling1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-one1-(4'-nitro-[1,1'-biphenyl]-4-yl)bicyclo[2.1.1]hexan-2-one rsc.orgrsc.org
Carbonyl DerivatizationWittig Reaction1-phenylbicyclo[2.1.1]hexan-2-one2-(methoxymethylene)-1-phenylbicyclo[2.1.1]hexane rsc.orgrsc.org
Ring ExpansionBaeyer-Villiger Rearrangement1-phenylbicyclo[2.1.1]hexan-2-oneCorresponding lactone rsc.org
Ring ExpansionSchmidt Reaction1-phenylbicyclo[2.1.1]hexan-2-oneCorresponding lactam rsc.org

Theoretical and Computational Investigations of Bicyclo 2.1.1 Hexanes and 2 Bicyclo 2.1.1 Hexan 2 Yl Acetic Acid

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of bicyclo[2.1.1]hexane systems and predicting their reactivity. DFT calculations have been successfully employed to investigate reaction mechanisms, determine the absolute configuration of reaction products, and understand the factors controlling selectivity.

For instance, DFT studies have been instrumental in understanding the enantioselective synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org Calculations can predict the most likely Lewis acid-substrate complex involved in photocycloaddition reactions, clarifying the stereochemical outcome. chemrxiv.org Similarly, computational analysis has been used to probe the divergent reactivity of bicyclo[1.1.0]butane amides with azadienes, where Cu(I) and Au(I) catalysts lead to different products (bicyclo[2.1.1]hexanes and cyclobutenes, respectively). DFT calculations revealed that the geometry of the catalyst-substrate complex—linear for Cu(I) and four-coordinate for Au(I)—governs the reaction pathway. acs.orgnih.gov

In the context of reactivity, computational models have been developed to study long-range electronic effects on the π-face selectivity during nucleophilic additions to 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. core.ac.uk These systematic computational studies, even at the semi-empirical level, have shown good predictive power for diastereoselectivities in hydride reductions. core.ac.uk Furthermore, DFT calculations at the B3LYP/6311G(d,p)//B3LYP/6-31G(d) level of theory have been used to investigate the stability and rearrangement of highly strained bridgehead olefins like bicyclo[2.1.1]hex-1-ene, which can be trapped to form bicyclo[2.1.1]hexane derivatives. epa.gov

While no dedicated computational studies on 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid are publicly available, the foundational knowledge from related systems provides a strong basis for predicting its behavior. The carboxylic acid moiety is expected to influence the electronic properties and reactivity at the C2 position, a feature that can be modeled using established quantum chemical methods.

Table 1: Computed Properties for Bicyclo[2.1.1]hexane-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₈H₁₂O₂ vulcanchem.com
Molecular Weight140.18 g/mol
IUPAC Namebicyclo[2.1.1]hexane-2-carboxylic acid nih.gov
XLogP3-AA1.3 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass140.083729621 Da
Topological Polar Surface Area37.3 Ų nih.gov

Strain Energy Analysis of Bicyclo[2.1.1]hexane Systems

The bicyclo[2.1.1]hexane skeleton is characterized by significant ring strain due to its bridged, compact architecture. This inherent strain is a defining feature that profoundly influences its reactivity, often serving as a thermodynamic driving force for chemical transformations. The release of this strain energy is a key principle behind many synthetic routes to functionalized bicyclo[2.1.1]hexanes.

A primary method for synthesizing the bicyclo[2.1.1]hexane core involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs), which are themselves highly strained molecules. The transformation from a BCB to a bicyclo[2.1.1]hexane system is energetically favorable due to the partial release of this strain. nsf.govnih.govresearchgate.net Computational studies have quantified the strain energy of various bicyclic systems, providing a theoretical basis for understanding these reactions. For example, the strain energy of the parent bicyclo[2.1.1]hexane is considerable, though less than that of its bicyclo[1.1.1]pentane counterpart.

Energy transfer-initiated reactions are a modern approach to harnessing this strain. In this strategy, a sensitizer (B1316253) transfers energy to a bicyclo[1.1.0]butane derivative, promoting it to a triplet state. This excited state undergoes strain-release-induced bond cleavage to form a diradical intermediate, which can then be trapped by an alkene to furnish the bicyclo[2.1.1]hexane product. nsf.gov The efficiency and feasibility of these reactions are directly linked to the energetics of strain release.

Table 2: Calculated Strain Release Energies for Related Bicyclic Systems

MoleculeStrain Release Energy (kcal/mol)Computational Method
Cyclopropane-28.3PBE0-D3BJ/def2-TZVP
Cyclobutane-26.4PBE0-D3BJ/def2-TZVP
Bicyclo[1.1.0]butane-66.2PBE0-D3BJ/def2-TZVP
Bicyclo[2.1.0]pentane-56.1PBE0-D3BJ/def2-TZVP
Bicyclo[2.2.0]hexane-57.9PBE0-D3BJ/def2-TZVP
Bicyclo[1.1.1]pentane-66.6Experimental/Calculated

Note: Data adapted from computational studies on strained ring systems. chemrxiv.orgacs.org The strain release energy is for the cleavage of the central C-C bond.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling provides critical insights into the three-dimensional structure and conformational preferences of bicyclic molecules. The bicyclo[2.1.1]hexane system is a rigid scaffold, a property that is highly attractive in fields like medicinal chemistry where defined exit vectors for substituents are desired. nsf.gov

Unlike flexible acyclic or monocyclic systems, the bridged nature of bicyclo[2.1.1]hexane severely restricts its conformational freedom. The molecule is essentially locked into a single, well-defined conformation. This rigidity is a key aspect of its utility as a bioisostere, as it can hold appended functional groups in a precise spatial orientation, mimicking the geometry of planar aromatic systems but with a three-dimensional character.

Computational studies have compared the lowest energy conformations of bicyclo[2.1.1]hexane analogues with the bioactive conformations of the drugs they are designed to mimic. For example, modeling of a bicyclo[2.1.1]hexane analogue of phthalylsulfathiazole (B1677756) showed that it closely mimics the conformation of the parent drug, with the distance between the 'ortho' substituents being nearly identical. chemrxiv.org This conformational pre-organization can lead to favorable binding interactions with biological targets.

For this compound, the primary conformational flexibility arises from the rotation around the C2-C(acetic) single bond and the C-C bond within the acetic acid side chain. Molecular dynamics simulations could be used to explore the preferred orientations of the carboxylic acid group relative to the bicyclic cage, which would be important for understanding its interactions in a biological context, such as hydrogen bonding with a receptor.

Electronic Structure and Reactivity Descriptors for Bicyclo[2.1.1]hexanes

The electronic structure of bicyclo[2.1.1]hexanes is intrinsically linked to their strained geometry. Computational chemistry provides a suite of descriptors to quantify this structure and predict reactivity. Key descriptors include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MESP) maps, and natural bond orbital (NBO) analyses.

Studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have shown that remote electronic effects can significantly influence p-facial selectivity in nucleophilic additions. core.ac.uk These effects are transmitted through the rigid sigma-bond framework. Computational analysis of orbital interactions, such as the interaction between the substituent's orbitals and the carbonyl π* orbital (s-p* interaction), helps to explain the observed stereoselectivities. core.ac.uk

MESP maps are particularly useful for visualizing the electron distribution and predicting sites for electrophilic or nucleophilic attack. For instance, in electrophilic additions to methylenebicyclo[2.1.1]hexane systems, MESP maps can help rationalize the observed facial selectivity by highlighting the regions of highest negative electrostatic potential.

In the case of this compound, the electron-withdrawing carboxylic acid group is expected to lower the energy of adjacent molecular orbitals and create a region of positive electrostatic potential around the acidic proton and carbonyl carbon. This influences its properties as a Brønsted acid and its potential to act as a hydrogen bond donor. The reactivity of the bicyclic core itself, such as the susceptibility of its C-H bonds to radical abstraction, is also modulated by the electronic influence of the substituent. vulcanchem.com

In Silico Prediction of Bioisosteric Potential for Bicyclo[2.1.1]hexanes

One of the most exciting applications of the bicyclo[2.1.1]hexane scaffold is its use as a saturated, three-dimensional bioisostere for ortho- and meta-substituted benzene (B151609) rings. manchester.ac.ukresearchgate.net In silico methods are at the forefront of identifying and validating such bioisosteric relationships.

Computational tools are used to compare the geometric parameters of bicyclo[2.1.1]hexane derivatives with their aromatic counterparts. Key parameters include the distance and exit vector angles between substituents. For 1,2-disubstituted bicyclo[2.1.1]hexanes, these parameters have been shown to closely mimic those of ortho-substituted benzenes. nih.govresearchgate.net This geometric mimicry allows the bicyclic core to present functional groups to a biological target in a similar spatial arrangement as the original aromatic ring.

Beyond simple geometric comparison, in silico predictions of physicochemical properties like lipophilicity (logP), water solubility, and metabolic stability are crucial. Replacing a planar, aromatic phenyl ring with a sp³-rich, non-aromatic bicyclo[2.1.1]hexane scaffold can lead to significant improvements in these properties. For example, this replacement often increases solubility and metabolic stability while reducing lipophilicity, which are highly desirable traits in drug discovery. nih.gov Computational studies on related oxa-bicyclo[2.1.1]hexanes have demonstrated that they can be significantly more soluble than their benzene or even bicyclo[1.1.1]pentane counterparts. researchgate.net

The compound this compound can be considered a bioisostere of phenylacetic acid, a common fragment in medicinal chemistry. In silico analysis would predict that the bicyclic compound has a more rigid structure, a lower logP, and potentially altered metabolic pathways compared to its aromatic analog.

Table 3: Comparison of Geometric Parameters for Bioisosteres

ScaffoldDistance between substituents (d, Å)Dihedral Angle (θ, °)Reference
ortho-Substituted Benzene (Valsartan)~3.110 (planar) researchgate.net
1,2-Disubstituted Bicyclo[2.1.1]hexane~3.05 - 3.19~56 - 59
1,5-Disubstituted Bicyclo[2.1.1]hexane-- chemrxiv.org
1,2-Disubstituted Bicyclo[1.1.1]pentane~2.6~60
1,2-Disubstituted 2-Oxabicyclo[2.1.1]hexane~2.90 - 2.93~56 - 57 researchgate.net

Note: Data adapted from X-ray crystallographic and computational studies. chemrxiv.orgnih.govresearchgate.net The dihedral angle for bicyclic systems refers to the angle between the substituent vectors, indicating their three-dimensional orientation.

Applications of the Bicyclo 2.1.1 Hexane Scaffold in Drug Discovery and Medicinal Chemistry

Bicyclo[2.1.1]hexanes as Three-Dimensional Bioisosteres

Bicyclo[2.1.1]hexanes are increasingly recognized as effective three-dimensional, saturated bioisosteres for various substituted benzene (B151609) rings. researchgate.netrsc.orgenamine.net Bioisosteres are chemical substituents that, due to similar steric and electronic characteristics, can be interchanged in a molecule without significantly altering its biological activity. The rigid, strained framework of BCHs provides well-defined exit vectors for substituents, allowing them to replicate the topology of substituted aromatic systems. researchgate.netnih.gov

Research has successfully demonstrated that specifically substituted BCHs can serve as mimics for both ortho- and meta-substituted benzene rings.

Ortho-Substituted Benzenes: 1,2-disubstituted bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of ortho-substituted benzenes. nih.govrsc.orgnih.gov These scaffolds exist as single diastereomers, which simplifies their application in drug design. rsc.org X-ray crystallographic analysis reveals that the geometric parameters of 1,2-disubstituted BCHs are remarkably similar to those of ortho-substituted benzenes found in drugs like valsartan (B143634) and telmisartan. nih.gov The distance between the substituent attachment points on the BCH core closely matches that of an ortho-substituted phenyl ring. nih.gov

Table 1: Geometric Comparison of 1,2-Disubstituted Bicyclo[2.1.1]hexane and an Ortho-Substituted Benzene Ring. nih.gov
Parameter1,2-Disubstituted Bicyclo[2.1.1]hexaneOrtho-Substituted BenzeneDescription
Distance (d)3.05–3.19 Å3.04–3.10 ÅDistance between the atoms to which substituents are attached.
Distance (r)~1.54 Å~1.40 ÅDistance between the two carbon atoms bearing the substituents.

Meta-Substituted Benzenes: In addition to mimicking ortho-substitution, bridgehead-disubstituted (1,4-disubstituted) bicyclo[2.1.1]hexanes have been prepared and validated as effective bioisosteres of meta-substituted benzenes. tcichemicals.comnih.govrsc.org This versatility allows for broader applications in modifying existing pharmacophores.

Replacing a benzene ring with a bicyclo[2.1.1]hexane core is not merely a physical substitution but a strategy to optimize biological activity. enamine.net In numerous cases, this replacement has led to the retention or even enhancement of the desired bioactivity. nih.govresearchgate.net For example, when the 1,2-disubstituted bicyclo[2.1.1]hexane core was incorporated into the structures of fungicides like boscalid (B143098), bixafen, and fluxapyroxad (B1673505), the resulting saturated analogs exhibited high antifungal activity. rsc.orgnih.govrsc.org Furthermore, controlling the absolute configuration of the bicyclic scaffold can have a substantial impact on biological properties, with different enantiomers showing markedly different cytotoxic effects on tumor cell lines, sometimes superior to the original sp2-based drugs. nih.gov

Scaffold Design Principles Incorporating 2-{bicyclo[2.1.1]hexan-2-yl}acetic acid and Analogs

The compound this compound is a quintessential example of a BCH-based building block designed for medicinal chemistry. The core principle behind its design is the creation of a 1,2-disubstituted BCH scaffold where one of the exit vectors is functionalized with a carboxylic acid group. This acid moiety is a critical and versatile handle for further synthetic modifications. nih.govrsc.org

Synthetic strategies, such as the intramolecular [2+2] photocycloaddition of 1,5-dienes or intermolecular cycloadditions with bicyclo[1.1.0]butanes, have been developed to produce these key intermediates efficiently. nih.govnih.govrsc.orgnih.gov Research has detailed practical, multigram-scale syntheses of various 1-aryl-bicyclo[2.1.1]hexane-2-carboxylic acids. nih.govrsc.org These carboxylic acids can then be readily converted into a wide range of derivatives through standard transformations like amide synthesis, heterocyclizations, and radical couplings, allowing for the construction of diverse compound libraries. nih.gov

Strategies for Enhancing Pharmacokinetic Properties via Bicyclo[2.1.1]hexane Incorporation

A key motivation for incorporating BCH scaffolds into drug candidates is the potential for significant improvements in pharmacokinetic properties, particularly aqueous solubility and metabolic stability. nih.govresearchgate.net The increased sp3 character and reduced planarity of the BCH core compared to a benzene ring often lead to a more favorable physicochemical profile.

Studies have demonstrated that replacing an ortho-benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane can substantially increase water solubility. rsc.org For instance, a BCH-containing analog of the drug conivaptan (B1669423) showed a threefold increase in solubility compared to the parent compound. rsc.org This effect can be even more pronounced when a methylene (B1212753) group in the scaffold is replaced by a heteroatom, as seen in 2-oxabicyclo[2.1.1]hexanes, which were designed to further reduce lipophilicity and enhance solubility while mimicking benzene rings. rsc.orgnih.gov

Table 2: Impact of Benzene Ring Replacement on Aqueous Solubility. rsc.orgnih.gov
Parent CompoundAnalog ScaffoldParent SolubilityAnalog SolubilityFold Increase
ConivaptanBicyclo[2.1.1]hexane5 µM14 µM~3x
FluxapyroxadBicyclo[2.1.1]hexane25 µM34 µM~1.4x
Fluxapyroxad2-Oxabicyclo[2.1.1]hexane25 µM155 µM~6x
BoscalidBicyclo[2.1.1]hexane~50% increase reported

Development of Novel Building Blocks for Fragment-Based Drug Discovery

The synthesis of functionalized bicyclo[2.1.1]hexanes, including this compound and its analogs, is central to the development of novel building blocks for fragment-based drug discovery (FBDD). rsc.orgchemrxiv.orgrsc.org These compact, three-dimensional fragments offer new vectors for exploring chemical space that are inaccessible with traditional flat aromatic systems. nih.govrsc.org The development of scalable and modular synthetic routes is crucial for producing diverse libraries of these BCH-based fragments. rsc.orgenamine.netresearchgate.net These building blocks, often possessing a carboxylic acid or other reactive handle, can be elaborated or linked to assemble more complex lead compounds with improved three-dimensionality and drug-like properties. rsc.org

Specific Examples of Pharmaceutically Relevant Bicyclo[2.1.1]hexane Analogs in Pre-Clinical Research

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for ortho- and meta-substituted phenyl rings. researchgate.netmanchester.ac.uk Its rigid framework and well-defined substituent exit vectors allow for precise control over the spatial arrangement of pharmacophoric features, which can lead to improved potency, selectivity, and pharmacokinetic properties. chemrxiv.org Researchers have synthesized and evaluated a variety of BCH-containing analogs of known bioactive compounds, demonstrating the potential of this scaffold in drug discovery programs.

BCH Analogs of Agrochemicals

A notable area of pre-clinical investigation involves the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into existing agrochemical structures. This strategic replacement of the ortho-substituted benzene ring has yielded patent-free analogs with significant antifungal activity. nih.govrsc.org

Key examples include the saturated analogs of the fungicides Boscalid, Bixafen, and Fluxapyroxad. nih.govrsc.org The synthesis of these analogs validates the bioisosteric relationship between the 1,2-disubstituted BCH core and the ortho-substituted phenyl ring. nih.gov

Parent Compound BCH Analog Biological Activity Reference
Boscalid1,2-disubstituted BCH analogHigh antifungal activity nih.govrsc.org
Bixafen1,2-disubstituted BCH analogHigh antifungal activity nih.govrsc.org
Fluxapyroxad1,2-disubstituted BCH analogHigh antifungal activity nih.govrsc.org

BCH Analogs in Cancer Research

The development of novel therapeutics for oncology is a significant focus of medicinal chemistry, and the bicyclo[2.1.1]hexane scaffold has been explored in this context. For instance, enantioselective catalytic strategies have been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes for incorporation into drug analogs. chemrxiv.org

These strategies have been applied to synthesize sp³-analogs of marketed drugs containing an ortho-substituted phenyl ring. The resulting BCH-containing drug analogs have been evaluated in cancer cell viability studies. These studies have revealed that the biological activity can be highly dependent on the stereochemistry of the bicyclo[2.1.1]hexane core, with different enantiomers exhibiting markedly different effects. chemrxiv.org This highlights the importance of controlling the three-dimensional structure of the drug analog to optimize its interaction with biological targets. chemrxiv.org

BCH Analogs of Antimicrobials

The versatility of the bicyclo[2.1.1]hexane scaffold is further demonstrated by its incorporation into antimicrobial agents. A notable example is the synthesis of a saturated hydrocarbon analog of the broad-spectrum antimicrobial, Phthalylsulfathiazole (B1677756). manchester.ac.uk This was achieved through a samarium(II) iodide-catalyzed alkene insertion approach to create substituted BCH ketones, which serve as versatile synthetic intermediates. manchester.ac.uk

The successful synthesis of this analog showcases the potential of the BCH scaffold to replace benzene rings in established antimicrobial drugs, opening avenues for the development of new antibacterial agents with potentially improved properties.

Heterocyclic BCH Analogs

The bicyclo[2.1.1]hexane framework can also be modified to include heteroatoms, leading to structures such as 2-azabicyclo[2.1.1]hexane (2-aza-BCH) and 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH). rsc.orgrsc.org These heterocyclic analogs serve as rigid mimics of important saturated heterocycles like pyrrolidines and tetrahydrofurans, respectively, and can also act as isosteric replacements for phenyl rings. rsc.orgrsc.org

The incorporation of an oxygen atom to create the 2-oxabicyclo[2.1.1]hexane scaffold has been shown to increase the metabolic stability of certain compounds. nih.gov For example, when incorporated into an analog of the fungicide Boscalid, the 2-oxa-BCH derivative exhibited greater metabolic stability compared to both the parent compound and the simple BCH analog. nih.gov

Parent Compound Analog Key Finding Reference
Boscalid2-oxabicyclo[2.1.1]hexane analogIncreased metabolic stability nih.gov
Lomitapide2-oxabicyclo[2.1.1]hexane analogIncreased metabolic stability nih.gov

The synthesis of these and other pharmaceutically relevant bicyclo[2.1.1]hexane analogs in pre-clinical research underscores the growing importance of this scaffold in medicinal chemistry. The ability to create saturated, three-dimensional analogs of planar aromatic systems provides a powerful tool for navigating and optimizing chemical space in the pursuit of new and improved therapeutics. bohrium.comrsc.org

Future Directions and Emerging Research Avenues for 2 Bicyclo 2.1.1 Hexan 2 Yl Acetic Acid

Innovations in Synthesis and Accessibility of Bicyclo[2.1.1]hexane Core Structures

The advancement of research into bicyclo[2.1.1]hexane-containing compounds is intrinsically linked to the development of efficient and versatile synthetic methodologies. Historically, the synthesis of these strained bicyclic systems has been challenging. However, recent innovations are making these core structures more accessible, enabling broader exploration of their potential.

A significant area of innovation is the use of photocatalysis . Visible-light-mediated intramolecular [2+2] photocycloadditions of 1,5-hexadiene (B165246) derivatives have emerged as a powerful tool for constructing the bicyclo[2.1.1]hexane skeleton. nih.govbohrium.comchemistryviews.orgacs.org These methods are often characterized by mild reaction conditions and high yields. rsc.orgrsc.orgchemrxiv.org For instance, the use of triplet energy transfer with an iridium-based photocatalyst allows for the efficient conversion of 2,5-disubstituted hexa-1,5-dienes into 1,4-disubstituted bicyclo[2.1.1]hexanes. chemistryviews.org Furthermore, photocatalytic cycloadditions of 1,5-hexadienes can provide access to bicyclo[2.1.1]hexanes with as many as 11 different substitution patterns, opening up previously inaccessible chemical space. bohrium.comrsc.org

Another key strategy involves the strain-release cycloaddition of bicyclo[1.1.0]butanes (BCBs) . BCBs, being highly strained, can react with alkenes in [2π + 2σ] cycloadditions to form the bicyclo[2.1.1]hexane core. nih.gov This intermolecular approach allows for a diverse range of substitution patterns that are otherwise difficult to achieve. nih.gov Innovations in this area include the use of hexafluoroisopropanol (HFIP) to promote the reaction between BCBs and electron-deficient alkenes under metal-free conditions. rsc.org Catalyst-controlled divergent synthesis is also a promising frontier, where the choice of a Cu(I) or Au(I) catalyst can selectively direct the reaction of BCBs towards either bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov

Researchers are also developing methods to create specific substitution patterns, such as 1,2-disubstituted bicyclo[2.1.1]hexanes , which are valuable as ortho-substituted benzene (B151609) bioisosteres. nih.govrsc.orgrsc.org A two-step approach involving a samarium(II) iodide-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are versatile intermediates for these 1,2-disubstituted systems. chemistryviews.orgacs.org These advancements are crucial for fine-tuning the properties of drug candidates.

The table below summarizes some of the innovative synthetic methods for bicyclo[2.1.1]hexane core structures.

Synthetic Strategy Key Features Example Precursors Substitution Patterns Achieved
Photocatalytic [2+2] Cycloaddition Utilizes visible light, mild conditions, high yields. chemistryviews.orgrsc.orgrsc.org1,5-Hexadiene derivatives. nih.govchemistryviews.org1,4-disubstituted, polysubstituted. chemistryviews.orgrsc.org
Strain-Release Cycloaddition Employs highly strained bicyclo[1.1.0]butanes (BCBs). nih.govBicyclo[1.1.0]butanes and alkenes. nih.govrsc.orgDiverse intermolecular patterns. nih.gov
Catalyst-Controlled Divergent Synthesis Choice of catalyst dictates product outcome. nih.govBicyclo[1.1.0]butane amides and azadienes. nih.govSelective formation of bicyclo[2.1.1]hexanes. nih.gov
Sequential Pinacol Coupling/Rearrangement Two-step process to create key intermediates. chemistryviews.orgacs.orgCyclobutanedione derivatives. chemistryviews.org1-Substituted bicyclo[2.1.1]hexan-2-ones. chemistryviews.orgacs.org

Exploration of Novel Biological Targets for Bicyclo[2.1.1]hexane-Containing Compounds

The primary application of bicyclo[2.1.1]hexane derivatives has been as bioisosteres of phenyl rings in known bioactive compounds. nih.govrsc.orgresearchgate.net This has been successfully demonstrated in agrochemicals, where replacing the ortho-substituted phenyl ring in fungicides like boscalid (B143098) and fluxapyroxad (B1673505) with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in patent-free analogues with retained or even improved antifungal activity. nih.govrsc.orgrsc.org However, the unique three-dimensional structure of the bicyclo[2.1.1]hexane scaffold offers the potential to interact with novel biological targets that are inaccessible to their planar aromatic counterparts.

The rigid nature of the bicyclo[2.1.1]hexane core can pre-organize substituents in a specific spatial orientation, potentially leading to highly selective interactions with protein binding pockets. enamine.netchemrxiv.org This is particularly relevant for tackling challenging biological targets that have been difficult to drug with traditional "flat" molecules. rsc.org The ability to synthesize a wide array of polysubstituted bicyclo[2.1.1]hexanes allows for the exploration of new chemical space. nih.govrsc.org For example, substituents can be placed at the bridge positions, creating vectors that are not possible with a benzene ring, hypothetically occupying space above the plane of a traditional aromatic system. nih.gov

Future research will likely focus on screening libraries of diverse bicyclo[2.1.1]hexane-containing compounds against a wide range of biological targets. This could uncover entirely new classes of therapeutic agents. The development of enantioselective synthetic methods is crucial in this endeavor, as different enantiomers of a bicyclo[2.1.1]hexane-containing drug analogue can exhibit markedly different biological activities and cytotoxicity profiles against cancer cell lines. researchgate.netchemrxiv.org For instance, heteroatom-embedded scaffolds, such as 2-oxabicyclo[2.1.1]hexanes and 2-azabicyclo[2.1.1]hexanes, are also being explored as they may offer improved drug-like properties and interact with different biological targets. rsc.orgnih.govrsc.org

Integration of Machine Learning and AI in Bicyclo[2.1.1]hexane Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to bicyclo[2.1.1]hexane-based research is a promising future direction. researchgate.netmednexus.orgnih.gov AI and ML algorithms can analyze vast datasets to identify patterns and make predictions, which can significantly accelerate the design and synthesis of novel compounds. nih.govmdpi.com

In the context of bicyclo[2.1.1]hexane design, ML models can be trained to predict the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries of bicyclo[2.1.1]hexane derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This not only saves time and resources but also increases the probability of success in finding new drug leads. researchgate.net Generative AI models can even design novel bicyclo[2.1.1]hexane-based molecules from scratch, with optimized properties for a specific biological target. mdpi.com

AI can also play a crucial role in optimizing the synthesis of these complex scaffolds. Machine learning algorithms can analyze reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, leading to higher yields and fewer side products. researchgate.net This is particularly valuable for the multi-step and often challenging syntheses of substituted bicyclo[2.1.1]hexanes. As more data on the synthesis and properties of these compounds become available, the predictive power of AI and ML models will continue to improve, further accelerating research in this area.

The table below outlines potential applications of AI and ML in bicyclo[2.1.1]hexane research.

Application Area AI/ML Technique Potential Impact
Compound Design Generative Models, Supervised LearningDe novo design of molecules with desired properties; prediction of bioactivity and toxicity. nih.govmdpi.com
Property Prediction Supervised LearningIn silico prediction of physicochemical properties like solubility and metabolic stability. nih.gov
Synthesis Optimization Reinforcement Learning, Supervised LearningPrediction of optimal reaction conditions; planning of synthetic routes. researchgate.net
Target Identification Unsupervised Learning, Deep LearningAnalysis of 'omics' data to identify novel biological targets for bicyclo[2.1.1]hexane-based ligands. nih.gov

Expansion of Bioisosteric Applications Beyond Current Paradigms

The initial success of bicyclo[2.1.1]hexanes as bioisosteres for ortho- and meta-substituted benzene rings has laid the groundwork for expanding their application to more complex systems. nih.govnih.govresearchgate.net The ability to mimic the geometry of these aromatic systems while introducing three-dimensionality and improving properties like solubility has been a key driver of their adoption in medicinal chemistry. nih.govnih.gov

A major future direction is the use of polysubstituted bicyclo[2.1.1]hexanes to mimic benzenes with three or more substituents. nih.govrsc.org Many approved drugs contain motifs like 1,2,4-trisubstituted benzene, and developing saturated, three-dimensional bioisosteres for these structures is a significant opportunity. nih.gov Recent synthetic advances that allow for functionalization at the bridge positions of the bicyclo[2.1.1]hexane core are critical for achieving this goal. nih.govrsc.org

Furthermore, the concept of bioisosterism is being extended to include not just the replacement of aromatic rings but also other cyclic structures. For example, 2,5-disubstituted bicyclo[2.1.1]hexanes are being investigated as rigidified versions of cyclopentane (B165970), another common motif in bioactive molecules. Additionally, heteroatom-containing analogues like 2-oxabicyclo[2.1.1]hexanes and 2-azabicyclo[2.1.1]hexanes are expanding the bioisosteric toolbox. rsc.orgnih.govrsc.org 2-Oxabicyclo[2.1.1]hexanes have been shown to be effective replacements for ortho- and meta-substituted phenyl rings, often leading to improved water solubility while retaining bioactivity. nih.gov 2-Azabicyclo[2.1.1]hexanes can serve as rigid mimics of pyrrolidines or as proline replacements in peptidomimetics. rsc.org

The table below compares the geometric properties of bicyclo[2.1.1]hexane with its aromatic counterpart, highlighting its suitability as a bioisostere.

Parameter ortho-Substituted Benzene 1,2-Disubstituted Bicyclo[2.1.1]hexane Significance
Distance between substituents (d) 3.04–3.10 Å3.05–3.19 ÅExcellent geometric mimicry of substituent positioning.
Dihedral angles (θ) Planar (0°)56–59°Introduces conformational rigidity and three-dimensionality.
Solubility VariableGenerally increased. Can improve the drug-like properties of a molecule. nih.gov
Lipophilicity (logD) VariableOften maintained within a similar range. Allows for bioisosteric replacement without drastic changes in lipophilicity. nih.gov

Development of Bicyclo[2.1.1]hexane Derivatives for Non-Medicinal Applications (e.g., materials science)

While the primary focus of research on bicyclo[2.1.1]hexane derivatives has been in medicinal and agrochemical applications, their unique structural properties suggest potential for use in materials science. The rigid, well-defined geometry of the bicyclo[2.1.1]hexane scaffold makes it an attractive building block for creating novel polymers and materials with tailored properties.

The defined exit vectors of substituted bicyclo[2.1.1]hexanes could be exploited to create highly ordered, three-dimensional polymer networks. These materials could have applications in areas such as gas storage and separation, where the precise control of pore size and shape is critical. The incorporation of these rigid, non-planar units into polymer backbones could also lead to materials with enhanced thermal stability and unique mechanical properties.

Furthermore, the ability to introduce a variety of functional groups onto the bicyclo[2.1.1]hexane core opens up possibilities for creating functional materials. For example, derivatives bearing chromophores or electronically active groups could be used in the development of new optical or electronic materials. The synthesis of polysubstituted bicyclo[2.1.1]hexanes with specific spatial arrangements of functional groups is a key enabling step for this area of research. rsc.org While still a nascent field, the exploration of bicyclo[2.1.1]hexane derivatives in materials science represents a significant long-term opportunity for this versatile chemical scaffold.

Q & A

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) paired with LC-MS/MS identify degradation products. Isotopic labeling (e.g., ¹⁸O in carboxylic acid) tracks fragmentation pathways. Solid-state NMR characterizes amorphous vs. crystalline degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.